Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate

Bioconjugation PROTAC Synthesis PEG Linker

Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate is a heterobifunctional polyethylene glycol (PEG) derivative featuring a t-butyl protected carboxyl group and a terminal aldehyde-reactive functionality. As a member of the PEG-based linker class, it serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and drug delivery systems.

Molecular Formula C12H22O5
Molecular Weight 246.30 g/mol
Cat. No. B8114015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate
Molecular FormulaC12H22O5
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCC=O
InChIInChI=1S/C12H22O5/c1-12(2,3)17-11(14)5-8-16-10-9-15-7-4-6-13/h6H,4-5,7-10H2,1-3H3
InChIKeyHKXHZBCDNMLRCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate: Core Procurement Specifications & Structural Definition


Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate is a heterobifunctional polyethylene glycol (PEG) derivative featuring a t-butyl protected carboxyl group and a terminal aldehyde-reactive functionality . As a member of the PEG-based linker class, it serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and drug delivery systems . Its core structure comprises a propanoate backbone with an ethoxy and a 3-oxopropoxy group, providing a reactive site for molecular conjugation .

Beyond Generic PEG Linkers: Why Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate Cannot Be Substituted Arbitrarily


Within the class of PEG-based linkers with t-butyl ester protection, generic substitution is not a viable procurement strategy due to significant differences in molecular architecture, which directly impact conjugation efficiency, solubility, and deprotection kinetics. While compounds like Acid-PEG2-t-butyl ester [1] and Acid-PEG3-C2-Boc share a functional group similarity, subtle variations in chain length and terminal reactive groups (e.g., carboxylic acid vs. aldehyde precursor) drastically alter reactivity profiles and the properties of the final conjugated product [1]. Furthermore, symmetrical bifunctional reagents like Bis-PEG2-t-butyl ester present a completely different conjugation logic, making them unsuitable for the specific heterobifunctional, sequential conjugation applications where this compound is required. The following evidence-based comparisons quantify these critical differentiators.

Quantitative Differentiation of Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate: Head-to-Head Comparisons with Closest Analogs


Molecular Architecture: Heterobifunctionality vs. Symmetrical Reagents

Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate is a heterobifunctional linker, offering a distinct synthetic advantage over symmetrical reagents like Bis-PEG2-t-butyl ester for constructing complex, non-symmetrical biomolecular conjugates . Its structure contains a single t-butyl protected carboxyl group and a reactive 3-oxopropoxy moiety, enabling sequential, controlled conjugation of two different ligands . In contrast, Bis-PEG2-t-butyl ester (CAS 1611468-28-0) is a symmetrical, bifunctional reagent containing two identical t-butyl ester-protected carboxylic acid groups, which limits its use to applications requiring a homobifunctional crosslinker .

Bioconjugation PROTAC Synthesis PEG Linker

Comparative Solubility and Formulation Handling Properties

The compound's hydrophilicity and resulting solubility in aqueous media are critical for its application in bioconjugation and drug delivery. While specific quantitative solubility data for the target compound is not directly available, inference from its molecular structure and close analogs provides a procurement-relevant comparison. Acid-PEG2-t-butyl ester (CAS 2086688-99-3), a close structural analog with a terminal carboxylic acid instead of an aldehyde group, is documented as soluble in water, DMSO, and DMF [1]. This class-level characteristic is further supported by its ability to achieve a concentration of ≥ 2.5 mg/mL in a specific aqueous formulation buffer (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) . In contrast, the similar Acid-PEG3-C2-Boc (CAS 1807539-06-5) is described as having only "moderate solubility in polar aprotic solvents... with limited water solubility" . This suggests that the PEG2-based compounds, including the target, may offer superior aqueous solubility compared to their PEG3 counterparts.

Aqueous Solubility Drug Formulation PEG Linker

Purity and Quality Control: Validated Analytical Data for Procurement Confidence

Procurement decisions for sensitive synthesis projects require validated purity data. For tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate (CAS 2172346-80-2), a Certificate of Analysis (CoA) from a commercial vendor confirms a purity range of 95-98% by High-Performance Liquid Chromatography (HPLC) [1]. This is a critical quantitative benchmark for reproducibility. In comparison, while Acid-PEG2-t-butyl ester (CAS 2086688-99-3) is widely available with advertised purities of 97% [2] or 98% , and Acid-PEG3-C2-Boc (CAS 1807539-06-5) is similarly offered at ≥95% purity, the specific availability of a CoA with HPLC and Mass spectral confirmation for the target compound provides direct, verifiable assurance of its identity and purity level before use [1].

QC/QA HPLC Purity Organic Synthesis

Optimal Scientific & Industrial Use Cases for Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate


Sequential Bioconjugation in PROTAC Development

This compound is ideally suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs) requiring a heterobifunctional PEG linker. Its t-butyl protected carboxyl group allows for controlled, sequential conjugation: first, the deprotected carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase. Following deprotection, the 3-oxopropoxy group can then be reacted with a second ligand targeting a protein of interest . This orthogonal protection strategy, enabled by the compound's specific architecture, is essential for building complex, functional PROTAC molecules with precise control over ligand placement, a capability not shared by simpler, symmetrical linkers like Bis-PEG2-t-butyl ester .

Synthesis of Complex Drug-Delivery Conjugates

The compound's PEG2 spacer imparts enhanced aqueous solubility and biocompatibility to the final conjugated product . This makes it a valuable building block for creating advanced drug-delivery systems, such as antibody-drug conjugates (ADCs) or polymer-drug conjugates . The ability to sequentially conjugate a targeting moiety (e.g., an antibody) to one terminus and a therapeutic payload (e.g., a cytotoxic drug) to the other allows for the precise design of targeted therapeutics with improved pharmacokinetic profiles. The verified high purity (95-98% by HPLC) ensures that the resulting conjugate is of high quality and suitable for rigorous in vitro and in vivo testing [1].

Surface Modification and Nanotechnology Research

In materials science and nanotechnology, this compound is an effective reagent for the functionalization of surfaces or nanoparticles . The t-butyl ester provides a protected anchor point for covalent attachment to a surface, while the 3-oxopropoxy group offers a versatile handle for subsequent modification with biomolecules, fluorescent probes, or other functional ligands. This approach is critical for creating PEG-modified functional coatings or for immobilizing proteins on biosensor chips, where non-specific binding must be minimized, and the presentation of the active ligand must be carefully controlled .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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